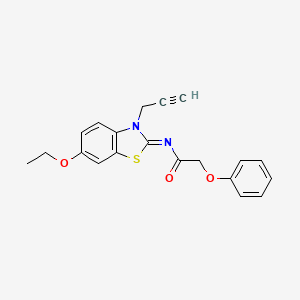

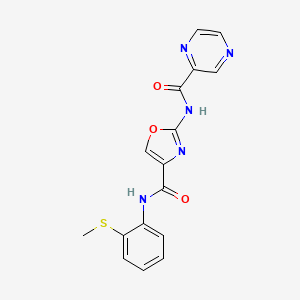

![molecular formula C12H10ClNO3S B2975901 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 187998-93-2](/img/structure/B2975901.png)

2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures, such as 2-[(4-chlorophenoxy)methyl]benzoic acid and 2-methyl-4-chlorophenoxyacetic acid , are known. These compounds are typically used in research and have various applications, including use as herbicides .

Synthesis Analysis

While specific synthesis methods for “2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid” are not available, similar compounds are often synthesized through various chemical reactions .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, 2-methyl-4-chlorophenoxyacetic acid is known to react as a weak acid to neutralize bases .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. For example, 2-methyl-4-chlorophenoxyacetic acid has a melting point of 114-118 °C and is practically insoluble in water .Aplicaciones Científicas De Investigación

Theoretical and Computational Studies

A theoretical study focused on the intramolecular hydrogen bonds in thiazole derivatives, including those similar to the compound , using all-electron calculations. This research provides insight into the structural and electronic properties of thiazoles, which is crucial for understanding their reactivity and potential applications in various chemical processes (Castro et al., 2007).

Polymer Synthesis

Research into thermotropic polyesters based on similar thiazole derivatives highlights the potential of these compounds in creating new materials with specific thermal and optical properties. Such materials could have applications in electronics, packaging, and as part of composite materials (Kricheldorf & Thomsen, 1992).

Synthesis Techniques

The synthesis of 2-substituted 2-thiazolines, including derivatives similar to the compound , demonstrates the versatility of thiazoles as building blocks in organic synthesis. These methodologies could be useful in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and other applications (Suzuki & Izawa, 1976).

Metal-Organic Frameworks (MOFs)

A study on thiophene-based MOFs using a similar dicarboxylic acid reveals the potential of these structures in environmental and sensing applications. The MOFs demonstrated efficient luminescent sensing for various contaminants, suggesting that thiazole derivatives could contribute to the development of new sensor materials (Zhao et al., 2017).

Antimicrobial Agents

The synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derived from a similar precursor, demonstrated potential as antimicrobial agents. This suggests that modifications of the compound could lead to new antimicrobial compounds (Siddiqui et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, which includes most deciduous trees .

Mode of Action

The mode of action of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is as an auxin . Auxins are growth hormones that naturally exist in plants . This compound mimics the action of these hormones, disrupting the normal growth patterns of the target plants .

Biochemical Pathways

It is known that the compound interferes with the normal function of auxins, leading to abnormal growth and eventually death of the target plants .

Pharmacokinetics

It is known that the compound is adsorbed very quickly, with most of the compound being adsorbed within the first 3 minutes . The maximum adsorption capacity is 300.3 mg g−1 at 25 °C .

Result of Action

The result of the action of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is the death of the target plants. By mimicking the action of auxins, the compound disrupts the normal growth patterns of the plants, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid. For example, the presence of water in the reaction medium can encourage hydrolytic reactions such as the hydrolysis of the products . Additionally, the pH value and ionic strength can also affect the adsorption of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-7-11(12(15)16)18-10(14-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJAYARWCGSCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)COC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

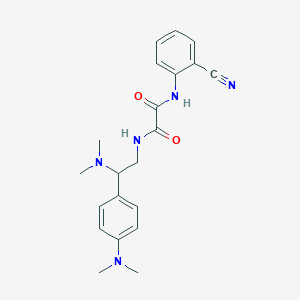

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)

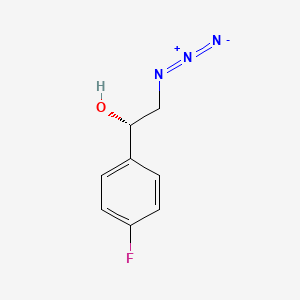

![N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride](/img/structure/B2975821.png)

![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)

![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)

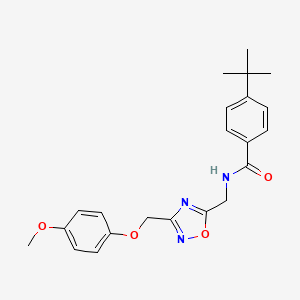

![9-(4-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975835.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2975841.png)